Isothiazol-5-amine
Overview
Description
Isothiazol-5-amine, also known as 1H-1lambda3-isothiazol-5-amine, is a compound with the molecular weight of 137.61 . It is a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
Isothiazoles can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Molecular Structure Analysis
The molecular structure of Isothiazol-5-amine consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
The antimicrobial activity of isothiazolinones, a group of compounds that Isothiazol-5-amine belongs to, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .
Physical And Chemical Properties Analysis
Isothiazol-5-amine is a white to pale-yellow to yellow-brown solid . It is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
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Industrial and Occupational Usage
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Antibacterial Agents Against Antibiotic-Resistant Strains
- Isothiazolinone analogues have been identified as potent bactericidal agents against antibiotic-resistant strains such as Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA) .
- A series of 14 isothiazol-3 (2H)-one analogues were designed and synthesized, and their antibacterial activity was evaluated .
- The results suggested that 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution was the most potent antibacterial activity against the E. coli BL21 (NDM-1) with MIC value of less than 0.032 μg/mL .
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Textile Industry
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Consumer Products
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Wastewater Treatment
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Cooling Water Systems
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Fuel Storage Tanks
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Wood Preservation
As always, it’s important to note that despite their effectiveness, Isothiazolinones are known to cause skin irritations and allergies, and their use is regulated in many regions due to potential ecotoxicological hazards . It’s important to handle these compounds with care and to follow all safety guidelines when using them.
Safety And Hazards
properties
IUPAC Name |
1,2-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNVLJEHYUFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601438 | |
Record name | 1,2-Thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazol-5-amine | |
CAS RN |
82357-92-4 | |
Record name | 1,2-Thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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